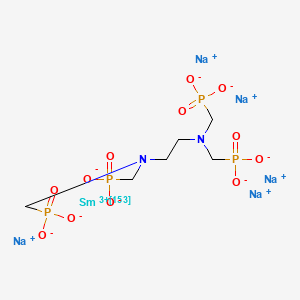
Samarium Sm-153 Lexidronam Pentasodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium Sm-153 Lexidronam Pentasodium is a radiopharmaceutical compound used primarily for the treatment of pain associated with bone metastases. This compound is a chelated complex of the radioactive isotope samarium-153 with ethylene diamine tetramethylene phosphonate. It is known for its ability to deliver targeted radiation therapy to bone cancer sites, thereby alleviating pain and reducing tumor growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Samarium Sm-153 Lexidronam Pentasodium involves the chelation of samarium-153 with ethylene diamine tetramethylene phosphonate. The process typically includes the following steps:
Chelation Reaction: Samarium-153 is reacted with ethylene diamine tetramethylene phosphonate in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure optimal chelation.
Purification: The resulting complex is purified using techniques such as ion-exchange chromatography to remove any unreacted materials and by-products.
Sterilization: The purified compound is sterilized to ensure it is safe for medical use.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of samarium-153 are produced in nuclear reactors through neutron bombardment of samarium-152.
Automated Chelation: Automated systems are used to mix samarium-153 with ethylene diamine tetramethylene phosphonate under precise conditions.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Samarium Sm-153 Lexidronam Pentasodium primarily undergoes chelation reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable chelated structure.
Common Reagents and Conditions:
Chelation Reagents: Ethylene diamine tetramethylene phosphonate.
Reaction Conditions: Aqueous medium, controlled pH, and ambient temperature.
Major Products Formed: The primary product is the chelated complex of samarium-153 with ethylene diamine tetramethylene phosphonate. No significant by-products are formed under optimal reaction conditions .
Aplicaciones Científicas De Investigación
Chemistry: Samarium Sm-153 Lexidronam Pentasodium is used in radiochemistry for studying the behavior of radiopharmaceuticals and their interactions with biological systems.
Biology: In biological research, this compound is used to investigate the mechanisms of bone metastasis and the efficacy of targeted radiation therapy.
Medicine: The primary medical application is in the treatment of pain associated with bone metastases in cancers such as prostate, breast, and lung cancer. It provides targeted radiation therapy, reducing pain and tumor size .
Industry: In the industrial sector, this compound is used in the development of new radiopharmaceuticals and in quality control processes for radiopharmaceutical production .
Mecanismo De Acción
Samarium Sm-153 Lexidronam Pentasodium exerts its effects through targeted radiation therapy. The compound preferentially accumulates in areas of high bone turnover, such as sites of bone metastases. The samarium-153 isotope emits beta particles, which induce localized radiation damage to cancer cells, leading to cell death and pain relief. The ethylene diamine tetramethylene phosphonate component facilitates the selective binding to bone tissue .
Comparación Con Compuestos Similares
Strontium-89 Chloride: Another radiopharmaceutical used for bone pain palliation. It has a longer half-life and different radiation emission characteristics.
Radium-223 Dichloride: Used for treating bone metastases, particularly in prostate cancer. It emits alpha particles, which have a higher energy but shorter range compared to beta particles.
Uniqueness: Samarium Sm-153 Lexidronam Pentasodium is unique due to its specific chelation with ethylene diamine tetramethylene phosphonate, which provides high selectivity for bone tissue and effective pain relief with minimal side effects. Its relatively short half-life allows for rapid therapeutic action and reduced long-term radiation exposure .
Propiedades
Número CAS |
176669-18-4 |
|---|---|
Fórmula molecular |
C6H12N2Na5O12P4Sm |
Peso molecular |
695.93 g/mol |
Nombre IUPAC |
pentasodium;samarium-153(3+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.5Na.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;+3/p-8/i;;;;;;1+3 |
Clave InChI |
SZZACTGRBZTAKY-NKNBZPHVSA-F |
SMILES isomérico |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[153Sm+3] |
SMILES canónico |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Sm+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-butan-2-yl-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide](/img/structure/B10776209.png)
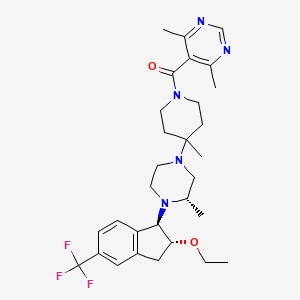
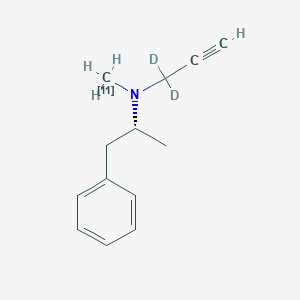

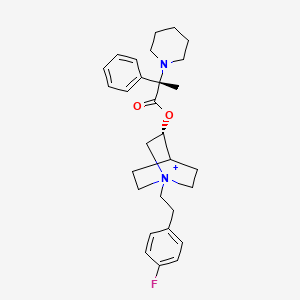
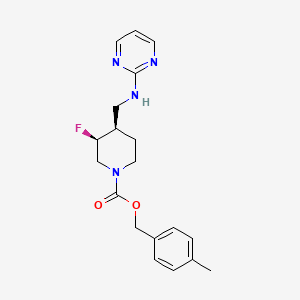
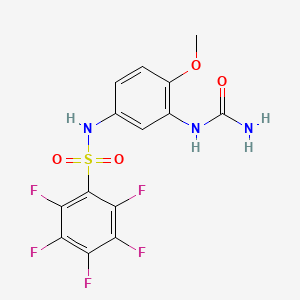

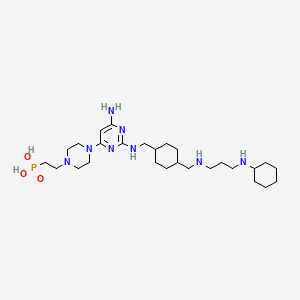
![1-[(2-Bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10776286.png)

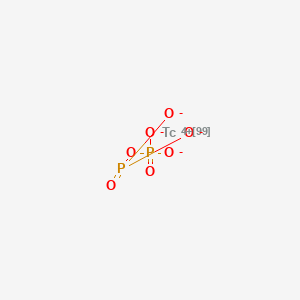
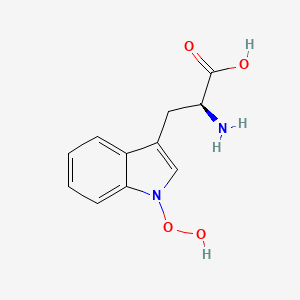
![methyl [(1E,5R)-5-{(3S)-3-[(2E,4E)-2,5-dimethylocta-2,4-dienoyl]-2,4-dioxo-3,4-dihydro-2H-pyran-6-yl}hexylidene]carbamate](/img/structure/B10776324.png)
